molecular formula C6H6N2O2S B171296 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid CAS No. 1286753-94-3

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

Cat. No. B171296
M. Wt: 170.19 g/mol
InChI Key: JQUZEOOLVTXZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important in the world of chemistry due to their aromaticity, which allows for many reactive positions where various reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .


Molecular Structure Analysis

Thiazoles have a unique structure that includes a five-member aromatic ring with a general formula of C3H3NS. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are versatile entities in actions and reactions. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The specific chemical reactions involving “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” are not detailed in the available literature.

Scientific Research Applications

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research involves the synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines . These compounds are important scaffolds present in many synthetic drugs .
    • Methods of Application : The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF .
    • Results : The reaction gives 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .
  • Synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

    • Scientific Field : Heterocyclic Chemistry .
    • Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .
    • Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
    • Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole

    • Scientific Field : Green Chemistry .
    • Application Summary : This research involves the green synthesis (microwave-assisted and grinding techniques) of new derivatives of heterocyclic bearing pyrazole moiety .
    • Methods of Application : The synthesis involves microwave-assisted and grinding techniques .
    • Results : 4,6-Diamino-1,3-diphenyl-1 H -pyrazolo [3,4- b ]pyridine-5-carbonitrile shows high anti-cancer activity against both HepG2 and HCT-116 .
  • Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

    • Scientific Field : Heterocyclic Chemistry .
    • Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .
    • Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
    • Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
  • Thiazoles: having diverse biological activities

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
    • Methods of Application : Thiazoles are synthesized through various chemical reactions .
    • Results : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds

    • Scientific Field : Cancer Treatment .
    • Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .
    • Results : These new molecules are being studied for their potential in cancer treatment .
  • Recent methods for the synthesis of fused pyrazolo [3,4 (4,3)-d]thiazoles and pyrazolo [3,4 (4,3)-d] [1,4]thiazines

    • Scientific Field : Heterocyclic Chemistry .
    • Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .
    • Methods of Application : The synthesis involves two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
    • Results : The synthesis methods of pyrazolo [3,4- d ]thiazole or pyrazolo [3,4- d ] [1,4]thiazine derivatives have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
  • Thiazoles: having diverse biological activities

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
    • Methods of Application : Thiazoles are synthesized through various chemical reactions .
    • Results : Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
  • Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds

    • Scientific Field : Cancer Treatment .
    • Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .
    • Results : These new molecules are being studied for their potential in cancer treatment .

Future Directions

Thiazoles are significant in the increasing chemical world of compounds showing notable pharmacological actions . They are present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The future directions for “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUZEOOLVTXZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN2CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.